molecular formula C6H10O4 B2699844 4-Hydroxyoxane-4-carboxylic acid CAS No. 50289-13-9

4-Hydroxyoxane-4-carboxylic acid

Cat. No.: B2699844
CAS No.: 50289-13-9
M. Wt: 146.142
InChI Key: BCYNNNPXILUPDU-UHFFFAOYSA-N
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Description

4-Hydroxyoxane-4-carboxylic acid is a useful research compound. Its molecular formula is C6H10O4 and its molecular weight is 146.142. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxyoxane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-5(8)6(9)1-3-10-4-2-6/h9H,1-4H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYNNNPXILUPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50289-13-9
Record name 4-hydroxyoxane-4-carboxylic acid
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Synthetic Methodologies for 4 Hydroxyoxane 4 Carboxylic Acid

Strategies for the Direct Synthesis of 4-Hydroxyoxane-4-carboxylic acid

The direct construction of the this compound scaffold can be approached through methods that either form the oxane ring with the desired functionalities already in place or introduce them onto a pre-formed ring structure.

Cyclization Approaches to the Oxane Ring with Carboxylic Acid Functionality

One of the most direct routes to the oxane core involves the cyclization of acyclic precursors. A commercially viable method for the synthesis of the related tetrahydropyran-4-carboxylic acid involves the cyclization of diethyl malonate with bis(2-chloroethyl) ether. This reaction forms diethyl tetrahydropyran-4,4-dicarboxylate, which can then be hydrolyzed and decarboxylated to yield the monosubstituted carboxylic acid. ijprajournal.com To adapt this for the synthesis of this compound, a potential modification would involve the hydroxylation of the intermediate dicarboxylate or the final carboxylic acid.

Another powerful cyclization technique is the Prins reaction, which has been extensively used for the stereoselective synthesis of substituted tetrahydropyrans. beilstein-journals.org This reaction typically involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. By carefully selecting the starting materials, it is conceivable to design a Prins cyclization that incorporates the necessary hydroxyl and carboxylic acid functionalities, or precursors thereof, into the final oxane ring.

Domino reactions, such as the olefin cross-metathesis followed by an intramolecular oxa-conjugate cyclization, also offer an elegant pathway to substituted tetrahydropyrans. uva.es The use of catalysts like the Hoveyda-Grubbs second-generation catalyst can facilitate such transformations stereoselectively. uva.es

Functionalization of Pre-formed Oxane Cores

An alternative strategy is the functionalization of a pre-existing oxane ring. Starting with tetrahydropyran-4-one, for instance, a cyanohydrin formation followed by hydrolysis could introduce the desired 4-hydroxy and 4-carboxylic acid groups. Another approach could involve the α-functionalization of a protected tetrahydropyran-4-carboxylic acid. While the direct α-hydroxylation of carboxylic acids can be challenging, various methods have been developed for the α-functionalization of carbonyl compounds that could be adapted for this purpose.

Enantioselective Synthesis of Chiral this compound Isomers

Since the C4 carbon of this compound is a stereocenter, the development of enantioselective synthetic methods is of significant interest. Several strategies for the asymmetric synthesis of substituted tetrahydropyrans can be envisioned for producing chiral isomers of the target molecule.

Sharpless asymmetric epoxidation followed by a regioselective epoxide ring-opening is a well-established method for the enantioselective synthesis of hydroxy acids. nih.gov This could be applied to a suitably designed unsaturated precursor to generate a chiral epoxide, which upon ring-opening and subsequent cyclization or functionalization, would yield an enantiomerically enriched this compound.

The use of chiral catalysts in cyclization reactions is another prominent approach. For instance, enantioselective Prins cyclizations have been developed using chiral Brønsted acids or Lewis acids to control the stereochemical outcome. beilstein-journals.org Similarly, rhodium-catalyzed enantioselective 1,4-addition of arylboronic acids to enones has been used to construct chiral seven-membered rings and could potentially be adapted for six-membered oxanes. nju.edu.cn

Enantioselective Method Key Reaction Potential Application to Target Synthesis Reference(s)
Sharpless Asymmetric EpoxidationAsymmetric epoxidation of an allylic alcoholSynthesis of a chiral epoxide precursor that can be converted to the target molecule. nih.gov
Chiral Catalyst-controlled CyclizationEnantioselective Prins cyclizationDirect asymmetric synthesis of the chiral oxane ring with control over the C4 stereocenter. beilstein-journals.org
Rhodium-catalyzed 1,4-AdditionEnantioselective conjugate additionFormation of a chiral intermediate that can be further elaborated to the target structure. nju.edu.cn

Chemo- and Regioselective Synthesis of Substituted this compound

The synthesis of substituted derivatives of this compound requires precise control over the placement of additional functional groups on the oxane ring, a concept known as regioselectivity.

Palladium-catalyzed reactions have proven to be powerful tools for the regioselective functionalization of organic molecules. rsc.orgrsc.org For instance, a carboxylic acid directing group can be used to control the position of C-H activation and subsequent bond formation on a pre-existing ring system. rsc.org This strategy could be employed to introduce substituents at specific positions of the oxane ring in a controlled manner.

Selenium-mediated strategies have also been developed for the stereoselective and regioselective synthesis of substituted tetrahydropyrans. acs.orgfigshare.com These methods often involve the cyclization of phenylseleno alcohols, which can be prepared with a high degree of stereocontrol. acs.org The position of the selenium group in the precursor dictates the regioselectivity of the cyclization.

The regioselective synthesis of pyrazoles through the condensation of 1,3-diketones with arylhydrazines highlights how solvent choice can influence the reaction outcome. organic-chemistry.org Similar principles of solvent-controlled regioselectivity could potentially be applied to the synthesis of substituted oxanes.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to make synthetic processes more environmentally benign. This can be achieved through the use of catalytic methods, renewable starting materials, and the reduction of waste.

Catalytic N-alkylation of amines using carboxylic acids and molecular hydrogen is an example of a green transformation that avoids the use of stoichiometric and often toxic alkylating agents. csic.es While not directly applicable to the synthesis of the target molecule, the underlying principle of using catalytic hydrogenation for reductive transformations is relevant.

The direct synthesis of carboxylic acids from olefins via platinum-catalyzed hydroxycarbonylation represents an atom-economical approach. rsc.org Applying such a strategy to a suitable unsaturated alcohol precursor could, in principle, directly generate the carboxylic acid functionality on the oxane ring.

Furthermore, the use of water as a solvent and the development of recyclable catalytic systems are key aspects of green chemistry that can be incorporated into the synthetic routes for this compound.

Catalytic Methods for the Preparation of this compound

Catalysis is a cornerstone of modern organic synthesis, offering efficient and selective routes to complex molecules. Several catalytic methods are pertinent to the synthesis of this compound.

As mentioned earlier, the Hoveyda-Grubbs second-generation catalyst is effective for domino olefin cross-metathesis/intramolecular oxa-conjugate cyclization to form substituted tetrahydropyrans. uva.es This ruthenium-based catalyst is known for its high activity and functional group tolerance.

Palladium catalysis is widely used for a variety of transformations, including cross-coupling reactions and C-H functionalization, which are valuable for creating substituted oxane derivatives. rsc.orgrsc.orgnih.gov

Brønsted acid catalysis plays a crucial role in Prins cyclization reactions for the synthesis of tetrahydropyrans. beilstein-journals.org The use of solid acid catalysts like Amberlyst® 15 can simplify product purification and catalyst recycling. beilstein-journals.org

Catalyst Type Reaction Relevance to Synthesis Reference(s)
Ruthenium (e.g., Hoveyda-Grubbs)Olefin Metathesis/CyclizationFormation of the oxane ring. uva.es
PalladiumCross-coupling, C-H FunctionalizationIntroduction of substituents on the oxane ring. rsc.orgrsc.orgnih.gov
Brønsted Acid (e.g., Amberlyst® 15)Prins CyclizationFormation of the oxane ring. beilstein-journals.org
PlatinumHydroxycarbonylationDirect introduction of the carboxylic acid group. rsc.org

Reactivity and Reaction Mechanisms of 4 Hydroxyoxane 4 Carboxylic Acid

Transformations Involving the Carboxylic Acid Moiety of 4-Hydroxyoxane-4-carboxylic acid

The carboxylic acid group is a primary site for a range of functional group interconversions, including esterification, amidation, reduction, and decarboxylation.

Esterification: The conversion of this compound to its corresponding esters is a fundamental transformation. A common and direct method is the Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride. masterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process that can be driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. byjus.com

Alternatively, esterification can be achieved under milder, non-acidic conditions. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) facilitates the formation of an activated intermediate that readily reacts with alcohols. orgsyn.org Alkylation reagents, including orthoesters or N,N-dimethylformamide dialkyl acetals, also provide effective pathways to esters. tcichemicals.com The successful synthesis of Methyl 4-hydroxyoxane-4-carboxylate demonstrates the viability of these esterification reactions. nih.gov

Amidation: The formation of amides from this compound typically requires the activation of the carboxyl group to facilitate attack by an amine. mdpi.com Direct thermal reaction between the carboxylic acid and an amine is possible but often requires harsh conditions. More practical methods involve the use of coupling agents that convert the hydroxyl of the carboxyl group into a better leaving group. Reagents such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have proven effective for the chemoselective amidation of various carboxylic acids under mild conditions. lookchemmall.com Boric acid has also emerged as an inexpensive and environmentally benign catalyst for direct amide formation. orgsyn.org Another approach involves using sulfur trioxide pyridine (B92270) complex (SO₃•py) as an activator for the reaction with formamide (B127407) derivatives. elsevierpure.com

Interactive Table: Reagents for Esterification and Amidation

Transformation Reagent Class Specific Examples Conditions
Esterification Acid Catalysis H₂SO₄, TsOH, HCl with excess alcohol Heating, often with water removal masterorganicchemistry.comchemguide.co.uk
Coupling Agents Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) Room temperature orgsyn.org
Alkylating Agents Trimethylsilyldiazomethane, Triethylorthoacetate Mild, neutral conditions tcichemicals.comresearchgate.net
Amidation Coupling Agents (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester Mild, basic conditions lookchemmall.com
Catalysts Boric Acid (B(OH)₃) Heating in a suitable solvent orgsyn.org
Activators Sulfur trioxide pyridine complex (SO₃•py) Reaction with formamides elsevierpure.com

Reduction: The carboxylic acid functional group of this compound can be reduced to a primary alcohol, yielding 4-(hydroxymethyl)oxane-4-ol. This transformation is typically accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like dry ether is highly effective for this purpose. savemyexams.comlibretexts.orgbritannica.com The reaction proceeds through an aldehyde intermediate, which is immediately further reduced to the primary alcohol and cannot be isolated. libretexts.orgchemistrysteps.com It is important to note that milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are not strong enough to reduce carboxylic acids. savemyexams.comchemistrysteps.com Borane (BH₃) complexes are another class of reagents capable of efficiently reducing carboxylic acids to primary alcohols. chemistrysteps.com

Decarboxylation: The removal of the carboxyl group (decarboxylation) from a simple aliphatic carboxylic acid is generally a difficult reaction requiring high temperatures. The ease of decarboxylation is significantly enhanced in substrates like β-keto acids, which can form a stable, cyclic six-membered transition state. masterorganicchemistry.com Since this compound is an α-hydroxy acid, it lacks the structural features that facilitate thermal decarboxylation through such a low-energy pathway. Therefore, simple heating is not expected to be an effective method for its decarboxylation. More specialized and often harsher methods, such as certain electrochemical or radical-based reactions, would be necessary to achieve this transformation. nih.gov

Reactions of the Hydroxyl Group at Position 4 of this compound

The tertiary nature of the hydroxyl group at the C4 position significantly influences its reactivity, making it resistant to certain common transformations while allowing others.

The hydroxyl group in this compound is tertiary, meaning the carbon atom bearing the -OH group is bonded to three other carbon atoms. Unlike primary alcohols, which can be oxidized to aldehydes and then to carboxylic acids libretexts.org, or secondary alcohols, which are oxidized to ketones savemyexams.com, tertiary alcohols are resistant to oxidation under standard conditions. Reagents like chromates, permanganates, or TEMPO would not lead to a simple oxidation product. Attempted oxidation with strong oxidizing agents under forcing conditions (e.g., high heat and strong acid) would likely result in the cleavage of carbon-carbon bonds and degradation of the oxane ring structure rather than the formation of a stable, oxidized derivative.

While resistant to oxidation, the tertiary hydroxyl group can undergo etherification. The most common method for this transformation is based on the Williamson ether synthesis. This process involves two steps: first, the deprotonation of the hydroxyl group with a strong base to form a more nucleophilic tertiary alkoxide ion. Suitable bases for this step include sodium hydride (NaH) or potassium hydride (KH). Second, the resulting alkoxide is treated with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide) or an alkyl sulfate, in a nucleophilic substitution reaction to form the corresponding ether. Given the steric hindrance around the tertiary center, this Sₙ2 reaction is most efficient with unhindered primary alkyl halides.

Interactive Table: Reagents for Etherification of the Tertiary Hydroxyl Group

Step Reagent Class Specific Examples Purpose
1. Deprotonation Strong Bases Sodium Hydride (NaH), Potassium Hydride (KH) Formation of the tertiary alkoxide
2. Alkylation Alkylating Agents Methyl iodide (CH₃I), Ethyl bromide (CH₃CH₂Br), Benzyl bromide (BnBr) Introduction of the alkyl group via Sₙ2 reaction

Ring-Opening and Ring-Closing Reactions of the Oxane Core in this compound

Ring-Opening Reactions: The oxane ring is a cyclic ether, which is generally stable under many reaction conditions. However, like acyclic ethers, it can be cleaved by treatment with strong acids, particularly hydrogen halides such as hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion, leading to the opening of the ring and the formation of a halo-substituted linear chain. The specific product would depend on the reaction conditions and which C-O bond is cleaved (C3-O or C5-O). The reaction of epoxides (oxiranes) with carboxylic acids to form β-hydroxyesters is a well-known ring-opening process, but the six-membered tetrahydropyran (B127337) ring of oxane is significantly less strained and therefore less reactive than a three-membered epoxide ring. nih.govrsc.orgsci-hub.se

Ring-Closing Reactions: The synthesis of the this compound structure itself would likely involve a ring-closing reaction as a key step. One plausible synthetic strategy is an intramolecular cyclization. For example, a suitably substituted open-chain precursor, such as a derivative of 5,6-dihydroxy-5-(methoxycarbonyl)hexanoic acid, could undergo an intramolecular Williamson ether synthesis, where a hydroxyl group attacks a carbon bearing a good leaving group to form the tetrahydropyran ring. Another powerful technique for forming cyclic structures is ring-closing metathesis (RCM), which has been successfully used to synthesize a wide variety of cyclic ethers and lactones that could serve as precursors. figshare.commedwinpublishers.com Intramolecular cyclization of hydroxy-carboxylic acids can also lead to the formation of lactones (cyclic esters), which are structurally related and can be key intermediates in the synthesis of oxane derivatives. youtube.com

Advanced Mechanistic Investigations of this compound Transformations

Currently, there is a lack of published research detailing advanced mechanistic investigations into the transformations of this compound. Such studies would typically involve kinetic analysis, isotopic labeling experiments, computational modeling, and the isolation and characterization of intermediates to elucidate the precise pathways of its reactions. For instance, the acid-catalyzed dehydration of the tertiary alcohol to form an unsaturated system, or the intramolecular esterification to yield a bicyclic lactone, are plausible reactions, but their mechanisms have not been experimentally verified for this specific compound in the available literature.

One patent mentions the use of this compound as a starting material. In this process, it is reacted with tert-butyl N,N'-diisopropylcarbamimidate. This suggests the activation of the carboxylic acid group, a common step in amide bond formation, but the patent's focus is on the synthesis of the final product rather than a detailed mechanistic exploration of the intermediate steps involving this compound.

Reactivity in the Presence of Transition Metal Catalysts

Similarly, the scientific literature lacks specific studies on the reactivity of this compound with transition metal catalysts. Generally, carboxylic acids can undergo a variety of transition metal-catalyzed reactions, such as decarboxylative cross-coupling, directed C-H activation, or hydrogenation. The presence of the hydroxyl group and the ether oxygen in this compound could allow for chelation, potentially influencing the regioselectivity and stereoselectivity of such transformations.

Hypothetically, transition metals like palladium, nickel, or rhodium could catalyze decarboxylation to generate a tertiary radical or an organometallic intermediate at the 4-position of the oxane ring, which could then participate in further bond-forming reactions. Ruthenium or iridium catalysts could potentially be employed for the hydrogenation of the carboxylic acid to the corresponding alcohol. However, without experimental data from studies on this compound itself, these remain theoretical possibilities.

Table 1: Potential, but Unverified, Transition Metal-Catalyzed Reactions of this compound

Reaction TypePotential CatalystHypothetical Product(s)
Decarboxylative CouplingPalladium(II), Nickel(II)4-Aryl/Alkyl-oxane-4-ol
HydrogenationRuthenium, Rhodium(4-Hydroxyoxane-4-yl)methanol
OxidationCopper, Iron4-Hydroxy-2-oxo-oxane-4-carboxylic acid

It is important to emphasize that the reactions and products listed in the table above are speculative and based on the known reactivity of other carboxylic acids. The actual outcomes for this compound could be different and would need to be determined through dedicated experimental research.

Advanced Spectroscopic and Structural Elucidation of 4 Hydroxyoxane 4 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis of 4-Hydroxyoxane-4-carboxylic acid

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure of molecules in solution and the solid state. For this compound, NMR provides critical insights into its stereochemistry and conformational preferences.

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR Studies

One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial and fundamental information regarding the chemical environment of each proton and carbon atom in the molecule. The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of the ¹H NMR spectrum, typically between 10-12 ppm, due to significant deshielding and hydrogen bonding. libretexts.org The protons on the oxane ring would resonate in the range of approximately 1.5-4.0 ppm. Protons adjacent to the ether oxygen (C2-H and C6-H) would be the most downfield within this range, while those on C3 and C5 would be further upfield.

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the 165-185 ppm region. oregonstate.eduresearchgate.net The quaternary carbon C4, bonded to both the hydroxyl and carboxylic acid groups, would be found in the 70-90 ppm range. The carbons of the oxane ring are expected between 20-70 ppm, with C2 and C6 being the most downfield due to the adjacent oxygen atom.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning these resonances and understanding the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the geminal and vicinal protons on the oxane ring, helping to trace the connectivity of the C2-C3 and C5-C6 fragments.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (2-3 bond) ¹H-¹³C correlations. This is particularly useful for identifying quaternary carbons, such as C4 and the carboxylic carbon, by observing correlations from nearby protons. For instance, protons on C3 and C5 would show correlations to C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is crucial for determining the stereochemistry and preferred conformation of the oxane ring. For example, the presence or absence of NOE cross-peaks between axial and equatorial protons can help to establish the chair conformation and the relative orientation of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and data from analogous compounds. Experimental data for this specific compound is not widely available in the public domain.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-COOH10.0 - 12.0 (broad s)175 - 185
-OHVariable (broad s)-
C4-70 - 85
C2/C63.5 - 4.0 (m)60 - 70
C3/C51.5 - 2.5 (m)30 - 45

Solid-State NMR for Polymorphic Forms of this compound

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of crystalline and amorphous solids. For this compound, ssNMR can provide valuable information about its polymorphic forms, which are different crystal structures of the same compound. Polymorphism can significantly affect the physical properties of a material.

In the solid state, carboxylic acids often form hydrogen-bonded dimers. np-mrd.org ssNMR, particularly ¹³C and ¹⁷O NMR, can be used to study these dimers and the effects of crystal packing. np-mrd.orgrsc.orgresearchgate.nethmdb.cafoodb.ca Different polymorphs will generally give rise to different ssNMR spectra due to variations in the local chemical environments and intermolecular interactions. By analyzing the chemical shifts and line shapes in the ssNMR spectra, it is possible to identify and characterize different polymorphic forms of this compound.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. spectroscopyonline.com Superimposed on this will be the C-H stretching vibrations of the oxane ring around 2850-3000 cm⁻¹. A strong, sharp absorption corresponding to the C=O stretching of the carboxylic acid carbonyl group is expected around 1700-1730 cm⁻¹. spectroscopyonline.com The C-O stretching of the carboxylic acid and the alcohol, as well as the ether linkage in the oxane ring, will give rise to characteristic bands in the fingerprint region (1000-1300 cm⁻¹). thermofisher.com

Raman Spectroscopy: While the O-H stretching vibration is often weak in Raman spectra, the C=O stretching band is typically strong and can provide complementary information to the FTIR data. The symmetric vibrations of the oxane ring are often more intense in the Raman spectrum, which can be useful for conformational analysis.

Table 2: Characteristic Vibrational Frequencies for this compound Values are typical for the respective functional groups and may vary based on the specific molecular environment and physical state.

Vibrational ModeTechniqueExpected Frequency Range (cm⁻¹)Intensity
O-H stretch (Carboxylic acid dimer)FTIR2500 - 3300Strong, very broad
O-H stretch (Alcohol)FTIR3200 - 3600Strong, broad
C-H stretch (Aliphatic)FTIR/Raman2850 - 3000Medium to strong
C=O stretch (Carboxylic acid)FTIR/Raman1700 - 1730Strong
C-O stretch (Ether, Alcohol, Carboxylic acid)FTIR/Raman1000 - 1300Medium to strong

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a crucial technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₆H₁₀O₄), the expected exact mass can be calculated and compared with the experimental value to confirm its molecular formula.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a fragmentation pattern, which provides valuable structural information. In the negative ion mode, the deprotonated molecule [M-H]⁻ would be the parent ion. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂). researchgate.net For this compound, characteristic fragmentation could involve:

Loss of H₂O from the hydroxyl group.

Loss of CO₂ from the carboxylic acid group.

A combined loss of H₂O and CO₂.

Ring-opening fragmentation of the oxane ring.

The analysis of these fragmentation patterns allows for the confirmation of the presence of the hydroxyl and carboxylic acid functional groups and provides insights into the connectivity of the oxane ring.

Table 3: Predicted HRMS and Major MS/MS Fragments for this compound

AnalysisPredicted m/zDescription
HRMS ([M+H]⁺)147.0652Protonated molecule
HRMS ([M-H]⁻)145.0495Deprotonated molecule
MS/MS Fragment[M-H-H₂O]⁻Loss of water
MS/MS Fragment[M-H-CO₂]⁻Loss of carbon dioxide
MS/MS Fragment[M-H-H₂O-CO₂]⁻Combined loss of water and carbon dioxide

X-ray Crystallography of this compound and its Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and the conformation of the oxane ring. It would also reveal the details of the intermolecular interactions, such as the hydrogen bonding network, which dictates the crystal packing. Carboxylic acids are known to form robust hydrogen-bonded dimers in the solid state, and X-ray crystallography can confirm the presence and geometry of these synthons. researchgate.net

Furthermore, the ability of this compound to form co-crystals with other molecules is of significant interest in the field of crystal engineering. Co-crystals are crystalline structures containing two or more different molecules in the same crystal lattice. The hydroxyl and carboxylic acid groups of the target molecule are excellent hydrogen bond donors and acceptors, making it a promising candidate for co-crystal formation with a variety of co-formers. X-ray crystallography is the primary tool for the structural characterization of such co-crystals, providing a detailed picture of the supramolecular synthons that hold the structure together.

Chiroptical Methods (ORD, CD) for Absolute Configuration Assignment of Chiral this compound Analogues

While this compound itself is achiral, the introduction of substituents on the oxane ring can create chiral centers, leading to enantiomeric pairs. Chiroptical methods, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are indispensable for determining the absolute configuration of these chiral analogues.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. nih.gov The resulting ORD curve, particularly the Cotton effect observed near an absorption band, can be used to assign the absolute configuration of a chiral molecule by comparison with known compounds or theoretical calculations. nih.gov

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org The CD spectrum provides information about the stereochemistry of the molecule, and the sign and intensity of the CD bands are sensitive to the absolute configuration of the chiral centers. For chiral analogues of this compound, the carboxyl group acts as a chromophore, and its electronic transitions can give rise to a measurable CD signal. The absolute configuration can be determined by comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a specific enantiomer.

These chiroptical techniques are crucial for the stereochemical elucidation of any chiral derivatives of this compound that may be synthesized or isolated.

Computational and Theoretical Studies on 4 Hydroxyoxane 4 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics of 4-Hydroxyoxane-4-carboxylic acid

No studies detailing the use of methods like Density Functional Theory (DFT) or other quantum chemical approaches to determine the electronic properties, such as orbital energies, electron density distribution, or thermodynamic stability of this compound, are currently available.

Conformational Analysis and Potential Energy Surfaces of this compound

There is no published research on the conformational isomers of this compound, their relative energies, or the potential energy surfaces governing their interconversion. Such studies would typically involve systematic scans of dihedral angles to identify stable chair, boat, or twist-boat conformations.

Molecular Dynamics Simulations of this compound in Solution and Crystalline States

No molecular dynamics (MD) simulation studies have been reported for this compound. Consequently, there is no information on its dynamic behavior, solvation properties, or interactions within a crystal lattice.

Prediction of Spectroscopic Parameters and Reaction Pathways for this compound

There are no available theoretical predictions of spectroscopic data (such as NMR, IR, or Raman spectra) for this compound. Furthermore, computational investigations into its potential reaction pathways, transition states, and reaction kinetics have not been published.

In Silico Modeling of Molecular Interactions Involving this compound

No in silico models, such as molecular docking or pharmacophore studies, have been described for this compound to predict its interactions with biological targets or other molecules.

Derivatives and Analogues of 4 Hydroxyoxane 4 Carboxylic Acid

Synthesis and Research Applications of Esters and Amides of 4-Hydroxyoxane-4-carboxylic acid

The synthesis of esters and amides from this compound proceeds through standard organic chemistry transformations, leveraging the reactivity of the carboxylic acid moiety. Esterification is typically achieved via methods like the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. iajpr.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with coupling agents before reaction with an alcohol.

Amide synthesis follows similar principles, where the carboxylic acid is reacted with a primary or secondary amine. Direct amidation can be catalyzed by boric acid, a method noted for being environmentally friendly and preserving the integrity of stereogenic centers. orgsyn.org Other common methods involve the use of activating agents to facilitate the formation of the amide bond. orgsyn.orgrsc.org These reactions allow for the introduction of a wide array of substituents, enabling the modulation of the molecule's physicochemical properties.

The research applications of these esters and amides are diverse. In medicinal chemistry, converting a carboxylic acid to an ester or amide can be a strategy to create prodrugs, improve membrane permeability, or alter metabolic stability. iajpr.comresearchgate.net Amide derivatives, in particular, are key components in many pharmaceutical compounds. orgsyn.org For instance, certain N-alkyl amides of hydroxy-containing cyclic carboxylic acids have been synthesized and evaluated for their antioxidant activities. nih.gov The synthesis of carboxamides is a crucial step in the preparation of various active pharmaceutical ingredients and drug candidates. orgsyn.org

Below is a table summarizing potential ester and amide derivatives and their research applications.

Table 1: Examples of Ester and Amide Derivatives and Their Research Focus
Derivative Type Example Structure Synthesis Method Potential Research Application
Methyl Ester 4-Hydroxyoxane-4-carboxylate Fischer Esterification Intermediate for further synthesis; study of basic physicochemical properties.
Benzyl Ester Benzyl 4-hydroxyoxane-4-carboxylate Acyl chloride route Prodrug design; chemical building block.
N-propyl Amide N-propyl-4-hydroxyoxane-4-carboxamide Boric acid catalyzed amidation Investigation of biological activity; modification of solubility. orgsyn.orgnih.gov
N-phenyl Amide N-phenyl-4-hydroxyoxane-4-carboxamide Amidation with activating agents Scaffold for medicinal chemistry; potential for analgesic properties. nih.gov

Halogenated and Substituted Analogues of this compound

The introduction of halogen atoms or other substituents onto the this compound framework can significantly influence its biological and chemical properties. Halogenation is a common strategy in medicinal chemistry to enhance the lipophilicity of a molecule, which can improve its ability to cross biological membranes. mdpi.com It can also modulate the electronic properties of the molecule and introduce new interaction points for binding to biological targets. mdpi.com

The synthesis of halogenated analogues can be achieved through various methods, depending on the desired position of the halogen. Direct halogenation of the oxane ring can be challenging, but substitution at other positions of derivatives is more common. For example, if the oxane ring itself is part of a larger aromatic system, electrophilic aromatic substitution can be used. In non-aromatic systems, functional groups can be converted to halides. Research on halogenated analogues of natural products like A-type proanthocyanidins (B150500) has shown that halogen atoms on an aromatic ring can enhance antimicrobial activities. nih.gov Similarly, halogen-substituted anilides of related heterocyclic carboxylic acids have been found to possess significant analgesic activity. nih.gov

Substituents other than halogens can also be introduced to explore structure-activity relationships (SAR). Alkyl, aryl, or alkoxy groups can be appended to the oxane ring to probe steric and electronic requirements for biological activity.

Table 2: Potential Halogenated and Substituted Analogues

Analogue Position of Substitution Type of Substitution Potential Effect
3-Fluoro-4-hydroxyoxane-4-carboxylic acid C3 of the oxane ring Fluorine Altered pKa, increased metabolic stability.
4-(4-Chlorophenyl)-4-hydroxyoxane C4 substituent Chloro-substituted aryl group Increased lipophilicity, potential for enhanced biological activity. nih.gov
2-Methyl-4-hydroxyoxane-4-carboxylic acid C2 of the oxane ring Methyl group Introduction of a chiral center, steric bulk.
3,5-Dibromo-4-hydroxyoxane-4-carboxylic acid C3 and C5 of the oxane ring Bromine Significant increase in molecular weight and lipophilicity.

Development of Chiral this compound Derivatives

While this compound itself is an achiral molecule, the introduction of substituents on the oxane ring at positions other than C4 can generate one or more stereocenters, leading to chiral derivatives. The development of enantiomerically pure chiral derivatives is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. nih.gov

The synthesis of chiral derivatives can be approached in several ways. An asymmetric synthesis could be employed, where a chiral catalyst or auxiliary directs the formation of one enantiomer over the other. Alternatively, a racemic mixture of a substituted derivative could be synthesized and then resolved into its individual enantiomers using techniques such as chiral chromatography or crystallization with a chiral resolving agent. The synthesis of chiral 4-alkyl-4-hydroxycyclohexenones from achiral starting materials demonstrates a general strategy for creating such chiral quaternary centers. nih.gov Similarly, chiral 1,4-oxazepane-5-carboxylic acids have been prepared from polymer-supported homoserine, highlighting methods to produce complex chiral heterocycles. nih.gov

These chiral building blocks are valuable in drug discovery and for the synthesis of complex natural products. nih.gov

Table 3: Examples of Chiral Derivatives and Synthetic Approaches

Chiral Derivative Location of Chiral Center(s) Synthetic Strategy Importance
(2R)-2-Methyl-4-hydroxyoxane-4-carboxylic acid C2 Asymmetric alkylation of a precursor. Access to a single enantiomer for biological testing.
(3S, 5R)-3,5-Dimethyl-4-hydroxyoxane-4-carboxylic acid C3 and C5 Diastereoselective synthesis followed by chiral resolution. Provides conformationally constrained scaffolds.
Enantiopure spiro-cyclic derivatives Spiro center involving C4 Asymmetric cyclization reactions. Creation of complex 3D structures for advanced molecular design.

Incorporation of this compound into Complex Molecular Architectures

The bifunctional nature of this compound, possessing both a hydroxyl and a carboxylic acid group, makes it an attractive building block for the construction of more complex molecular architectures. These functional groups provide orthogonal handles for sequential chemical modifications.

One area of application is in the synthesis of macrocycles. The carboxylic acid can be coupled with an amine, and the hydroxyl group can form an ether or ester linkage, allowing the molecule to act as a linchpin in a macrocyclization strategy. Multi-component reactions (MCRs), such as the Ugi reaction, are powerful tools for the rapid assembly of diverse macrocycles from a set of simple building blocks, and a functionalized oxane could serve as one of these components. nih.gov

In drug design, the this compound scaffold can be used as a "bioisostere" for other chemical groups to improve a drug's properties. semanticscholar.orgnih.gov For example, the cyclic ether motif might replace a flexible alkyl chain to create a more conformationally rigid analogue, which can lead to improved binding affinity and selectivity for a biological target. The carboxylic acid is a common feature in many drugs, acting as a key interaction point with receptors, while the tertiary alcohol can form important hydrogen bonds. nih.govnih.gov

Design and Synthesis of Heterocyclic Analogues Related to this compound

The design and synthesis of heterocyclic analogues involve replacing the oxane (tetrahydropyran) ring with other heterocyclic systems. This approach, known as bioisosteric replacement, is a common strategy in medicinal chemistry to modulate the ADME (absorption, distribution, metabolism, and excretion) properties of a lead compound or to explore new chemical space. researchgate.netresearchgate.net

For example, replacing the oxygen atom of the oxane ring with a nitrogen atom would yield a 4-hydroxypiperidine-4-carboxylic acid derivative. This change introduces a basic center, which can profoundly alter the molecule's solubility, pKa, and interactions with biological targets. Similarly, replacement with a sulfur atom would give a 4-hydroxytetrahydrothiopyran-4-carboxylic acid analogue, modifying the ring's geometry and polarity.

Furthermore, fused heterocyclic systems based on this core structure can be designed. The synthesis of various quinoline-4-carboxylic acids, which are heterocyclic analogues of benzene (B151609) carboxylic acids, has been extensively studied, leading to compounds with potent biological activities, such as the inhibition of cellular respiration or specific enzymes. nih.govnih.govresearchgate.net The principles used in the synthesis of these more complex heterocycles, such as condensation reactions, can be adapted to create novel structures based on the this compound motif. dntb.gov.ua

Table 4: Potential Heterocyclic Analogues and Their Rationale

Heterocyclic Core Rationale for Analogue Design Potential Synthetic Route
4-Hydroxypiperidine-4-carboxylic acid Introduction of a basic nitrogen atom; potential for new salt forms and biological interactions. Ring-closing amination of a suitable amino-epoxide precursor.
4-Hydroxytetrahydrothiopyran-4-carboxylic acid Alteration of ring pucker and electronics; replacement of hydrogen bond acceptor (O) with a non-acceptor (S). Cyclization of a mercapto-substituted precursor.
1,4-Oxazepane derivatives Ring expansion to a 7-membered ring, increasing conformational flexibility. Intramolecular cyclization of an amino alcohol derivative. nih.gov
Fused Bi-cyclic Systems (e.g., Dihydro-pyrano-pyridine) Creation of rigid, more complex scaffolds for novel biological activities. Multi-step synthesis involving cycloaddition or condensation reactions. dntb.gov.ua

Advanced Research Applications and Chemical Utility of 4 Hydroxyoxane 4 Carboxylic Acid

4-Hydroxyoxane-4-carboxylic acid as a Versatile Building Block in Complex Organic Synthesis

The unique structural arrangement of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic carboxylic acid group on a stereochemically defined six-membered ring, renders it a highly versatile building block in organic synthesis. This bifunctionality allows for a wide range of chemical transformations, enabling the construction of diverse and complex molecular scaffolds.

The synthesis of derivatives from this compound can be systematically approached by targeting either the hydroxyl or the carboxylic acid functionality, or both. For instance, the carboxylic acid can be converted into esters, amides, or acid halides, while the hydroxyl group can undergo etherification, esterification, or oxidation. The tetrahydropyran (B127337) ring itself provides a robust and often desirable sp³-rich framework, a feature increasingly sought after in medicinal chemistry for the development of new therapeutic agents. nih.gov

Research into the synthesis of functionalized tetrahydropyran scaffolds has demonstrated their utility in drug discovery. nih.gov By analogy, this compound can serve as a key starting material for the generation of libraries of novel compounds. For example, its methyl ester derivative, methyl 4-hydroxyoxane-4-carboxylate, is a known compound that can be further functionalized. nih.gov The strategic manipulation of the hydroxyl and carboxyl groups allows for the introduction of various pharmacophores and the exploration of new chemical space.

One area of significant potential is in the synthesis of macrocycles. The intramolecular cyclization of derivatives of this compound, where the two functional groups are linked by a suitable spacer, could provide access to novel macrocyclic structures. nih.gov These macrocycles could find applications as synthetic ionophores or as frameworks for new drug candidates.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupReaction TypePotential Products
Carboxylic AcidEsterificationMethyl, ethyl, or other alkyl esters
AmidationPrimary, secondary, or tertiary amides
Reduction4-(Hydroxymethyl)oxane-4-ol
Conversion to Acid Halide4-Hydroxyoxane-4-carbonyl chloride
Hydroxyl GroupEtherificationAlkyl or aryl ethers
EsterificationAcetate or other esters
Oxidation4-Oxooxane-4-carboxylic acid
Both GroupsLactonization (intramolecular)Spiro-lactones
PolymerizationPolyesters, polyamides

Application in Supramolecular Chemistry and Host-Guest Systems

The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, are central to the development of functional materials and systems. thno.orgmdpi.com The structure of this compound, with its hydrogen bond donor (hydroxyl and carboxylic acid) and acceptor (hydroxyl, carboxylic acid, and ether oxygen) sites, makes it an excellent candidate for constructing supramolecular assemblies. nih.gov

In the context of host-guest chemistry, molecules with well-defined cavities and binding sites are used to encapsulate smaller guest molecules. frontiersin.org While this compound itself is not a macrocyclic host, it can be used as a building block to construct larger host molecules. For instance, multiple units of this compound could be linked together to form a macrocyclic structure capable of binding specific guests.

Role in Materials Science Research and Polymer Chemistry

The bifunctional nature of this compound makes it a promising monomer for the synthesis of novel polymers. google.com Polycondensation of this molecule, or its derivatives, could lead to the formation of polyesters or polyamides with unique properties conferred by the incorporated tetrahydropyran ring. For example, polymers containing the oxane moiety may exhibit enhanced biodegradability or altered thermal and mechanical properties. bepress.com

The synthesis of polymers from carboxylic acid derivatives is a well-established field, and the techniques developed can be readily applied to monomers derived from this compound. researchgate.netresearchgate.net For instance, conversion of the carboxylic acid to an acid chloride or an ester would facilitate polymerization reactions. The hydroxyl group could also be used as a point for grafting side chains onto a polymer backbone, leading to materials with tailored functionalities.

A patent for the preparation of 4'-hydroxybiphenyl-4-carboxylic acid, a monomer used in liquid crystal polymers, highlights the importance of hydroxy-substituted carboxylic acids in materials science. google.com This suggests a potential avenue of research for this compound in the development of new functional polymers.

Table 2: Potential Polymer Architectures from this compound

Polymerization StrategyResulting Polymer TypePotential Properties
Self-condensationPolyesterBiodegradable, altered thermal stability
Copolymerization with a diaminePolyamide-esterModified mechanical and solubility properties
Copolymerization with a diolPolyesterTunable glass transition temperature
Grafting from the hydroxyl groupGraft copolymerFunctionalized surfaces, compatibilizers

Use in Catalyst Design and Ligand Development for Catalytic Reactions

Carboxylic acids and their derivatives are known to act as ligands for metal catalysts, influencing their activity, selectivity, and stability. rsc.orgsnnu.edu.cn The presence of both a carboxylic acid and a hydroxyl group, along with the ether oxygen in the ring, provides multiple potential coordination sites in this compound for metal ions. This makes it an interesting candidate for the development of new ligands for a variety of catalytic reactions.

The coordination of the carboxylate group to a metal center can significantly impact the electronic properties of the catalyst. diva-portal.org Research has shown that the presence of carboxylate ligands can enhance the catalytic activity of ruthenium complexes in water oxidation. diva-portal.org Similarly, complexes of this compound with transition metals could exhibit novel catalytic activities. For example, cobalt complexes with salen ligands containing carboxylate groups have been studied for their catalytic activity in the addition of carboxylic acids to epoxides. researchgate.net

The development of chiral ligands is crucial for asymmetric catalysis. While this compound is achiral, it could be resolved into its enantiomers or used as a scaffold for the synthesis of chiral ligands. The rigid tetrahydropyran ring could provide a well-defined steric environment around the metal center, potentially leading to high enantioselectivity in catalytic transformations.

Research into Novel Chemical Probes and Tools Based on this compound Structure

Chemical probes are small molecules used to study biological processes in living systems. nih.govaip.orgmdpi.com The development of novel scaffolds for chemical probes is an active area of research. The tetrahydropyran motif is found in many natural products and biologically active compounds, making it an attractive scaffold for the design of new probes. nih.gov

This compound provides a versatile platform for the synthesis of chemical probes. The carboxylic acid and hydroxyl groups can be used to attach fluorophores, affinity tags, or reactive groups for target identification. For example, the carboxylic acid could be coupled to an amine-containing fluorescent dye, while the hydroxyl group could be modified to introduce a targeting moiety.

The development of fluorescent probes for bioimaging is a particularly important application. mdpi.comnih.govnih.gov By incorporating a fluorophore into a molecule based on the this compound scaffold, it may be possible to create probes that localize to specific cellular compartments or report on particular enzymatic activities. The physicochemical properties of the probe, such as its solubility and membrane permeability, could be fine-tuned by modifying the substituents on the tetrahydropyran ring.

Analytical Methodologies for Research Scale Characterization and Quantification of 4 Hydroxyoxane 4 Carboxylic Acid

Electrochemical Methods for Research-Oriented Detection of 4-Hydroxyoxane-4-carboxylic acid

Electrochemical methods offer a sensitive and selective alternative for the detection of compounds that can be oxidized or reduced. While the carboxylic acid group itself is generally electrochemically inactive under typical analytical conditions, the hydroxyl group in this compound can be a target for electrochemical oxidation. osti.govacs.orgacs.orgnsf.gov

The electrochemical oxidation of alcohols, particularly on modified electrode surfaces, can be utilized for detection. osti.govacs.orgacs.org For instance, the oxidation of primary and secondary alcohols to their corresponding carboxylic acids or ketones can be catalyzed by mediators such as 4-acetamido-TEMPO or at nickel oxide hydroxide (B78521) electrodes in alkaline media. osti.govacs.orgacs.org The current generated during this oxidation is proportional to the concentration of the alcohol, providing a basis for quantification.

Alternatively, derivatization of the carboxylic acid group to introduce an electroactive moiety is another strategy. However, the direct electrochemical detection of the hydroxyl group, if feasible under specific conditions, would offer a more direct and simpler approach.

Advanced Hyphenated Techniques (LC-MS, GC-MS) in the Analysis of this compound

Hyphenated techniques, which couple a separation technique with a detection technique, are powerful tools for the analysis of complex samples. For this compound, the combination of liquid or gas chromatography with mass spectrometry (LC-MS or GC-MS) provides high sensitivity and specificity, enabling both quantification and structural confirmation.

LC-MS: Liquid chromatography-mass spectrometry is particularly well-suited for the analysis of polar and non-volatile compounds like this compound. bohrium.comnih.govresearchgate.netresearchgate.netmdpi.com Electrospray ionization (ESI) is the most common ionization technique for such analytes, typically operating in the negative ion mode to detect the deprotonated molecule [M-H]⁻. bohrium.comnih.gov The separation is often performed using reversed-phase or HILIC chromatography, as described in section 8.1.1. bohrium.comnih.gov The high selectivity of MS detection, especially when using tandem mass spectrometry (MS/MS), allows for the quantification of the analyte even in complex matrices without the need for extensive sample cleanup.

GC-MS: Gas chromatography-mass spectrometry can also be used for the analysis of this compound, provided that the compound is first derivatized to increase its volatility. researchgate.netmarinelipids.cachalmers.semdpi.comjmaterenvironsci.com Following derivatization (e.g., silylation), the resulting derivative is introduced into the GC-MS system. researchgate.netmarinelipids.camdpi.comjmaterenvironsci.com Electron ionization (EI) is a common ionization method in GC-MS, which causes extensive fragmentation of the molecule. The resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound, allowing for its unambiguous identification by comparison to a spectral library or through interpretation of the fragmentation pathways. researchgate.netmarinelipids.cachalmers.semdpi.com For silylated hydroxy acids, characteristic fragment ions arise from cleavage alpha to the silylated hydroxyl group. researchgate.netmarinelipids.ca

Spectrophotometric and Titrimetric Methods for Research-Scale Quantitative Analysis

While chromatographic and mass spectrometric methods are powerful, simpler and more classical techniques like spectrophotometry and titrimetry can also be valuable for the quantitative analysis of this compound in a research setting, particularly for bulk samples or when high-end instrumentation is not available.

Spectrophotometric Methods: As this compound lacks a strong chromophore, direct spectrophotometric quantification is not feasible. However, indirect methods involving a chemical reaction that produces a colored product can be employed. This typically involves a derivatization reaction where the carboxylic acid group reacts with a chromogenic reagent. The absorbance of the resulting colored solution is then measured at a specific wavelength and is proportional to the concentration of the carboxylic acid. The choice of reagent and reaction conditions is critical to ensure a stable and reproducible color development.

Titrimetric Methods: Acid-base titration is a classic and straightforward method for the quantification of carboxylic acids. researchgate.netmnstate.edusavemyexams.comcrunchchemistry.co.uksavemyexams.com The carboxylic acid group of this compound can be titrated with a standardized solution of a strong base, such as sodium hydroxide. researchgate.netmnstate.edu The endpoint of the titration, where all the acid has been neutralized, can be detected using a colorimetric indicator or by monitoring the pH change with a pH meter (potentiometric titration). researchgate.netcrunchchemistry.co.uk For the titration of a weak acid like a carboxylic acid with a strong base, an indicator such as phenolphthalein, which changes color in the pH range of 8.2-10, is suitable. crunchchemistry.co.uk The concentration of the carboxylic acid can then be calculated from the volume of titrant used and the stoichiometry of the reaction. mnstate.edu

Biological Interactions and Pathways of 4 Hydroxyoxane 4 Carboxylic Acid in Model Systems

In Vitro Enzymatic Transformations of 4-Hydroxyoxane-4-carboxylic acid Analogues

The enzymatic transformation of tetrahydropyran (B127337) derivatives is a key area of investigation, particularly in the context of drug metabolism. The stability of the oxane ring is influenced by the position and nature of its substituents.

In studies on arylsulfonamide derivatives containing a tetrahydropyran moiety, it was observed that 3- and 4-substituted variants demonstrated greater microsomal stability compared to their 2-substituted counterparts. acs.org This suggests that the position of functional groups on the oxane ring can significantly impact its susceptibility to oxidative metabolism by enzymes such as cytochrome P450s. acs.org For instance, the lead cyclohexyl analogue in one study underwent extensive oxidation, and replacing the cyclohexane (B81311) with a tetrahydropyran ring was part of a strategy to improve metabolic stability. acs.org

Furthermore, the enzymatic reduction of carboxylic acids to aldehydes is a known biotransformation. nih.gov Enzymes such as carboxylic acid reductases (CARs) and aldehyde oxidoreductases (AORs) catalyze this reaction. nih.gov While not specifically demonstrated for this compound, it is conceivable that its carboxylic acid group could be a substrate for such enzymes under specific in vitro conditions. The reduction of carboxylic acids by these enzymes is often cofactor-dependent, requiring ATP and NADPH. nih.gov

General enzymatic reactions applicable to the functional groups of this compound include the oxidation of the hydroxyl group and the esterification of the carboxylic acid group. Lipases are a class of enzymes that can catalyze the esterification of carboxylic acid groups under mild conditions. google.com Additionally, the oxidation of cyclic ethers can lead to the formation of lactones. researchgate.net

The table below summarizes enzymatic transformations observed for analogues containing the tetrahydropyran scaffold.

Analogue Class Enzyme/System Transformation Key Findings
N-arylsulfonamide-based γ-secretase inhibitors with tetrahydropyran motifsHuman liver microsomes (Cytochrome P450s)Oxidation3- and 4-substituted tetrahydropyran analogues showed greater metabolic stability than 2-substituted analogues. acs.org
Perhexiline (B1211775) derivatives with a tetrahydropyran ringCytochrome P450 2D6 (CYP2D6)OxidationThe 4-hydroxy derivative of perhexiline was found to be poorly active, suggesting metabolism can significantly alter biological activity. uea.ac.uk
General Carboxylic AcidsCarboxylic Acid Reductases (CARs)Reduction to aldehydesThis is a potential transformation for the carboxylic acid moiety, dependent on cofactors like ATP and NADPH. nih.gov
Polymers with pendant carboxylic acid groupsLipasesEsterificationDemonstrates the potential for enzymatic modification of the carboxylic acid group. google.com

Interactions with Biomolecules in Controlled Experimental Settings

The tetrahydropyran scaffold is a common feature in a variety of biologically active molecules, indicating its ability to participate in interactions with biomolecules. The hydroxyl and carboxylic acid groups of this compound would be expected to form hydrogen bonds and ionic interactions, respectively, which are crucial for binding to proteins.

Analogues of this compound have been investigated as inhibitors of several enzymes and proteins. For example, tetrahydropyran-based thiodisaccharide mimics have been developed as potent inhibitors of galectin-3, a protein involved in inflammation and fibrosis. nih.gov In these inhibitors, the tetrahydropyran ring serves as a replacement for a monosaccharide unit, highlighting its utility as a scaffold for molecular recognition. nih.gov

In the field of antibacterial research, novel inhibitors of bacterial type II topoisomerases (DNA gyrase and Topo IV) have been designed based on a tetrahydropyran ring linked to a bicyclic aromatic moiety. sci-hub.se These compounds have shown potent activity, particularly against Gram-positive bacteria. sci-hub.se Similarly, a tetrahydropyran-based hydroxamate was identified as a nanomolar inhibitor of UDP-3-O-(acyl)-N-acetylglucosamine deacetylase (LpxC), a key enzyme in Gram-negative bacteria. researchgate.netnih.gov

The interaction of the carboxylic acid group with proteins has been studied using analogues like 4-hydroxybenzoic acid. These studies, often employing fluorescence quenching, reveal that such molecules can bind to proteins like human serum albumin (HSA). nih.gov The binding affinity is influenced by factors such as pH and the specific nature of the substituents on the ring. nih.gov

The following table summarizes the interaction of tetrahydropyran-based analogues with various biomolecules.

Analogue/Derivative Target Biomolecule Type of Interaction Significance
Tetrahydropyran-based thiodisaccharide mimicsGalectin-3InhibitionThe tetrahydropyran ring acts as a suitable scaffold for binding to the carbohydrate-recognition domain of galectin-3. nih.gov
Tetrahydropyran derivatives with a bicyclic aromatic moietyBacterial DNA gyrase and Topoisomerase IVInhibitionThe tetrahydropyran core is a key structural element for potent antibacterial activity. sci-hub.se
Tetrahydropyran-based hydroxamateUDP-3-O-(acyl)-N-acetylglucosamine deacetylase (LpxC)InhibitionDemonstrates the potential for the tetrahydropyran scaffold in designing inhibitors for metalloenzymes. researchgate.netnih.gov
Tetrahydropyran derivativeMycobacterial InhAInhibitionThe tetrahydropyran scaffold was identified in a high-throughput screen and optimized to yield potent inhibitors. nih.gov
4-Hydroxybenzoic acidHuman Serum Albumin (HSA)BindingServes as a model for the interaction of the carboxylic acid moiety with transport proteins. nih.gov

Potential Role as a Precursor or Metabolite in Isolated Biochemical Pathways

While there is no direct evidence of this compound's involvement in specific endogenous biochemical pathways, its structure suggests it could be a metabolite of more complex molecules or a precursor for further transformations. The general metabolic pathways for carboxylic acids are well-defined and involve a series of chemical reactions to either break them down for energy or use them as building blocks. ebi.ac.ukbiocyc.org

In drug metabolism studies, tetrahydropyran-containing compounds are often subject to oxidation. For instance, the metabolism of certain N-arylsulfonamide-based inhibitors with a cyclohexyl group led to extensive oxidation. acs.org The introduction of a tetrahydropyran ring was a strategy to improve metabolic stability, suggesting that the oxane ring itself can be a site of metabolism, likely hydroxylation. acs.org Therefore, this compound could potentially be a metabolic product of a non-hydroxylated oxane-4-carboxylic acid precursor.

The metabolism of a selective inhibitor of matrix metalloproteinase-13, which contains a tetrahydropyran-4-carboxylic acid hydroxyamide structure, was found to be extensive in rats and dogs. researchgate.net The primary routes of metabolism included glucuronidation, reduction of the hydroxamate moiety, and hydrolysis. researchgate.net This indicates that the tetrahydropyran-carboxylic acid core can undergo various metabolic conjugations and transformations.

The catabolism of 4-hydroxyacids, in general, has been studied in perfused rat livers. These studies show that 4-hydroxyacids can be degraded through pathways that lead to the formation of 3-hydroxyacyl-CoAs, which are intermediates in the physiological β-oxidation pathway. tandfonline.com This suggests a potential, though unconfirmed, route for the breakdown of this compound.

Design of Probes based on this compound for Biochemical Research (excluding clinical studies)

The structural features of this compound, namely the stable oxane ring and the functional groups available for modification, make it a potential scaffold for the design of biochemical probes. The development of such probes is crucial for studying the function and localization of biological targets.

The general principle of using a core scaffold to develop probes is well-established. For example, the 4-hydroxy-1,2,3-triazole moiety has been explored as a bioisostere of the carboxylic acid function to probe the orthosteric γ-aminobutyric acid (GABA) receptor binding site. nih.gov This demonstrates how a core structure can be modified to interact with specific biological targets.

In the context of tetrahydropyran-based structures, their use as scaffolds for inhibitors of enzymes like LpxC and galectin-3 indicates their suitability for presenting functional groups in a defined spatial orientation for molecular recognition. researchgate.netnih.govnih.gov The synthesis of dysiherbaine, a potent neurotoxin, features a highly functionalized tetrahydropyran derivative as a key intermediate, showcasing the chemical tractability of this scaffold for building complex molecular architectures. nih.gov

Affinity-based probes are powerful tools for target identification and validation. The development of a clickable and covalent affinity-based probe for the human A3 adenosine (B11128) receptor illustrates a modern approach to probe design. acs.org A core ligand is functionalized with a reactive group (an electrophilic "warhead") and a bioorthogonal handle (e.g., an alkyne for "click" chemistry). acs.org The this compound scaffold could potentially be adapted for such purposes, with the hydroxyl and carboxylic acid groups serving as points for the attachment of reporter groups, linkers, or reactive moieties.

The table below outlines the potential applications of the this compound scaffold in probe design, based on principles from related research.

Probe Type Design Principle Potential Application Rationale based on Analogues
Affinity-Based ProbeAttachment of a reactive group (e.g., electrophile) and a reporter tag (e.g., alkyne for click chemistry) to the scaffold.Covalent labeling and identification of protein targets.The tetrahydropyran scaffold is a proven core for enzyme inhibitors, and functionalization for affinity probes is a common strategy. acs.org
Fluorescent ProbeConjugation of a fluorophore to the scaffold.Visualization of binding to a target protein or localization within a cell in controlled settings.The carboxylic acid or hydroxyl group could serve as a handle for fluorophore attachment.
Photoaffinity ProbeIncorporation of a photo-activatable group.Covalent cross-linking to interacting biomolecules upon photo-irradiation for target identification.The stable oxane ring provides a robust framework for incorporating photoreactive functionalities.

Conclusion and Future Research Directions for 4 Hydroxyoxane 4 Carboxylic Acid

Summary of Key Academic Contributions and Remaining Challenges

The scientific literature on 4-Hydroxyoxane-4-carboxylic acid, also known by its IUPAC name 4-hydroxytetrahydro-2H-pyran-4-carboxylic acid sigmaaldrich.com, is currently limited, with its primary academic contribution being its role as a specialized building block in organic synthesis. A notable application is its use as a starting material in the synthesis of novel lactivicin analogues, which are compounds with potential antibacterial activity. This underscores its importance in the development of new pharmaceutical agents.

However, the limited body of dedicated research presents a significant challenge. There is a conspicuous absence of comprehensive studies on its fundamental chemical and physical properties. The synthesis of polysubstituted tetrahydropyrans, the structural class to which this compound belongs, is an area of active research, suggesting that the synthesis of this compound itself may not be trivial. cdnsciencepub.com Challenges likely lie in achieving stereospecificity at the C4 position and in the selective functionalization of the hydroxyl and carboxylic acid groups. The development of efficient and scalable synthetic routes remains a critical hurdle to unlocking its full potential for broader applications.

Emerging Methodologies and Technologies for this compound Research

Future research on this compound will undoubtedly benefit from the adoption of emerging technologies that are revolutionizing chemical synthesis and analysis.

Advanced Analytical Techniques: The detailed characterization of this compound and its derivatives will be facilitated by advanced analytical methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) and fluorescence detection can be employed for sensitive and selective analysis, particularly in complex biological matrices. mdpi.comresearchgate.net The use of fluorogenic labelling reagents could further enhance detection limits for trace-level quantification. nih.gov

Computational Chemistry: In silico modeling and computational studies can provide valuable insights into the conformational preferences and reactivity of this compound. Such studies are crucial for understanding its interactions with biological targets and for designing new derivatives with enhanced properties. nih.gov

High-Throughput Screening: The development of high-throughput screening methods will be instrumental in exploring the biological activities of a library of this compound derivatives. This can accelerate the discovery of new therapeutic agents.

Table 1: Emerging Technologies for this compound Research

TechnologyApplication in this compound ResearchPotential Impact
Advanced Chromatography (e.g., UHPLC-MS/MS)Precise quantification and metabolite identification in biological systems.Understanding pharmacokinetic and pharmacodynamic properties.
Computational ModelingPrediction of conformational isomers, reactivity, and binding affinities.Rational design of new derivatives and catalysts for its synthesis.
High-Throughput Synthesis and ScreeningRapid generation and evaluation of a diverse library of derivatives.Accelerated discovery of new bioactive compounds.
BiocatalysisEnantioselective synthesis of chiral derivatives.Access to stereochemically pure compounds for pharmaceutical applications.

Unexplored Synthetic Avenues and Reaction Pathways

The current synthetic utility of this compound is narrowly defined. A significant area for future research lies in the exploration of novel synthetic routes to this compound and the investigation of its reactivity in a broader range of chemical transformations.

Novel Synthetic Strategies: The development of stereoselective synthetic methods is paramount. Strategies such as intramolecular oxa-Michael reactions and gold-catalyzed Meyer-Schuster rearrangement/hydration/oxa-Michael addition sequences, which have been successful for other substituted tetrahydropyrans, could be adapted for the synthesis of this compound. mdpi.commdpi.com The use of chiral catalysts in these reactions could provide access to enantiomerically pure forms of the molecule.

Unexplored Reaction Pathways: The dual functionality of this compound (a tertiary alcohol and a carboxylic acid) presents a rich platform for a variety of chemical modifications. Decarboxylative functionalization, a powerful tool for the conversion of carboxylic acids into other functional groups, remains an unexplored avenue for this compound. nih.gov This could lead to the synthesis of a wide array of novel derivatives with potentially interesting biological or material properties. The selective esterification or amidation of the carboxylic acid, while keeping the hydroxyl group intact, or vice versa, would also expand the accessible chemical space.

Interdisciplinary Research Opportunities Involving this compound

The unique structural features of this compound make it a promising candidate for interdisciplinary research, bridging chemistry with biology, medicine, and materials science.

Medicinal Chemistry and Drug Discovery: The tetrahydropyran (B127337) motif is a common feature in many natural products and biologically active molecules. nih.gov The presence of both a hydroxyl and a carboxylic acid group in this compound provides opportunities for its incorporation into larger molecules to improve properties such as solubility and to introduce specific hydrogen bonding interactions. Its potential as a scaffold for the development of inhibitors for enzymes such as M1 muscarinic acetylcholine (B1216132) receptors could be explored. acs.org

Materials Science: The ability of the hydroxyl and carboxylic acid groups to participate in hydrogen bonding and coordination with metal ions suggests that this compound could be a valuable monomer for the synthesis of novel polymers and coordination frameworks. These materials could have applications in areas such as drug delivery, catalysis, or as functional coatings. The use of thiazolidine-4-carboxylic acid derivatives in the synthesis of new materials provides a relevant precedent. jifro.ir

Biocatalysis and Biotechnology: The biosynthesis of oxygen-containing heterocycles is a well-established field. beilstein-journals.org Exploring the potential for enzymatic synthesis of this compound could offer a green and highly selective alternative to traditional chemical methods. This could involve the use of engineered enzymes or whole-cell systems to produce the desired compound with high enantiopurity.

Q & A

Q. What are the standard synthetic routes for 4-hydroxyoxane-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of this compound typically involves cyclization and functional group modifications. For example, analogous compounds like 6-(4-chlorophenyl)oxazolo-pyridine derivatives are synthesized via condensation of aldehydes with aminopyridines, followed by cyclization using catalysts (e.g., Pd/Cu) in solvents like DMF or toluene . Key variables affecting yield include catalyst loading, solvent polarity, and temperature optimization. Reaction progress can be monitored via TLC or HPLC to isolate intermediates .

Q. Which analytical techniques are most effective for characterizing this compound?

Characterization requires a combination of:

  • Mass spectrometry (MS): Determines molecular weight (e.g., monoisotopic mass 144.0786 Da for analogous cyclohexanecarboxylic acids) .
  • Nuclear Magnetic Resonance (NMR) : Resolves hydroxyl and carboxylic proton environments (δ ~10-12 ppm for COOH, δ ~1-3 ppm for cyclic ether protons) .
  • HPLC-PDA : Assesses purity and quantifies trace impurities using reverse-phase columns .

Q. How should this compound be stored to ensure stability?

Store in airtight containers under inert gas (e.g., N₂) at 4°C to prevent hydrolysis or oxidation. Desiccants like silica gel are recommended to mitigate moisture absorption, which can degrade the carboxylic acid group .

Q. What preliminary assays are used to screen the biological activity of this compound?

Initial screening includes:

  • Antimicrobial assays : Broth microdilution to determine MIC against Gram-positive/negative bacteria .
  • Cytotoxicity tests : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic role of palladium in synthesizing this compound derivatives?

Palladium catalysts facilitate cross-coupling reactions by stabilizing transition states through π-complex formation with aromatic substrates. For example, in Suzuki-Miyaura couplings, Pd⁰/Pd²⁺ redox cycles enable C-C bond formation between boronic acids and halides . Solvent choice (e.g., DMF vs. THF) modulates catalytic activity by altering ligand coordination .

Q. How can computational modeling predict the reactivity of this compound in aqueous environments?

Density Functional Theory (DFT) calculations can model protonation states and hydrogen-bonding interactions. PubChem’s InChI-derived descriptors (e.g., topological polar surface area) predict solubility and logP values, while molecular dynamics simulations assess hydration shells around the carboxylic moiety .

Q. How should researchers address contradictions in reported synthetic yields for this compound?

Discrepancies often arise from unoptimized reaction scales or impurities in starting materials. Reproducibility requires:

  • Stoichiometric validation : Confirm reagent purity via NMR or elemental analysis.
  • In situ monitoring : Use FTIR to track carbonyl intermediates .

Q. What strategies enhance the pharmacological profile of this compound derivatives?

  • Bioisosteric replacement : Substitute the hydroxyl group with fluorine to improve metabolic stability .
  • Prodrug design : Esterify the carboxylic acid to enhance bioavailability, followed by enzymatic hydrolysis in vivo .

Q. What are the degradation pathways of this compound under UV exposure?

Accelerated stability studies using UV-Vis spectroscopy reveal photolytic cleavage of the oxane ring, forming ketone and CO₂ byproducts. LC-MS identifies degradation intermediates, guiding the selection of light-resistant packaging .

Q. Can green chemistry principles be applied to synthesize this compound?

Solvent-free mechanochemical synthesis or water-based micellar catalysis reduces environmental impact. For example, ball milling with biodegradable catalysts (e.g., lipases) achieves cyclization without toxic solvents .

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